molecular formula C8H19Cl2N3O B2573173 4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride CAS No. 2580228-42-6

4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride

Cat. No.: B2573173
CAS No.: 2580228-42-6
M. Wt: 244.16
InChI Key: UIMBMSNTUJRPQJ-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylpiperidine-1-carboxamide dihydrochloride is a piperidine derivative featuring a carboxamide group at the 1-position and a dimethylamino substituent at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₉Cl₂N₃O, with a molecular weight of 244.17 g/mol. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name

4-amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-7(9)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMBMSNTUJRPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditionsThe reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as crystallization and recrystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and carboxamide groups participate in oxidation processes:

  • Oxidation of the Amino Group :
    The 4-amino group is oxidized to a nitroso intermediate using hydrogen peroxide (H₂O₂) in acetic acid. Further oxidation with stronger agents like NaOCl produces a nitro derivative .

Reduction Reactions

The carboxamide moiety can be selectively reduced:

  • Carboxamide to Amine :
    Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the carboxamide group to a methylamine, forming 4-amino-N,N-dimethylpiperidin-1-ylmethanamine dihydrochloride .
    Key Data :

    • Reaction time: 8–12 hr

    • Temperature: 0°C → RT

    • Yield: 60–70%

Substitution Reactions

The amino group undergoes nucleophilic substitution:

Cycloaddition and Ring-Opening Reactions

The piperidine ring participates in annulation:

  • [4 + 2] Cycloaddition :
    With dienophiles like maleic anhydride, the compound forms bicyclic lactams via intramolecular Diels-Alder reactions. This is catalyzed by Lewis acids (e.g., ZnCl₂) at elevated temperatures .
    Product : 1-Azabicyclo[4.3.0]nonane-2-carboxamide

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid, yielding 4-aminopiperidine-1-carboxylic acid .
    Yield : 70–75%

  • Basic Hydrolysis :
    NaOH (2M) at 60°C produces the corresponding carboxylate salt .

Comparative Reaction Efficiency

Reaction TypeReagents/ConditionsYield (%)Major ProductSource
Oxidation (KMnO₄)5% H₂SO₄, 10% KMnO₄, reflux75–80N,N-Dimethylpyridine-4-carboxamide
Reduction (LiAlH₄)THF, 0°C → RT60–704-Amino-N,N-dimethylpiperidin-1-ylmethanamine
Alkylation (CH₃I)DCM, Et₃N, RT85–904-(Methylamino)-N,N-dimethylpiperidine-1-carboxamide
Hydrolysis (HCl)6M HCl, reflux70–754-Aminopiperidine-1-carboxylic acid

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate in acidic media, confirmed by ESR studies .

  • Reduction : LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate before cleaving the C–N bond .

  • Substitution : Follows an SN₂ pathway due to steric hindrance from the dimethyl groups.

Scientific Research Applications

Drug Development

One of the primary applications of 4-Amino-N,N-dimethylpiperidine-1-carboxamide; dihydrochloride is in the development of pharmaceutical compounds targeting various receptors. Research has shown that derivatives of this compound can act as modulators for the C-X-C chemokine receptor type 4 (CXCR4), which is implicated in HIV infection and various cancers. For instance, novel small molecules derived from this piperidine structure have demonstrated promising anti-inflammatory and anti-cancer activities in preclinical studies .

Neuropharmacology

This compound has also been investigated for its potential in neuropharmacology. Studies indicate that piperidine derivatives can influence opioid receptor activity, which is vital for pain management and addiction therapies. Specifically, compounds related to 4-Amino-N,N-dimethylpiperidine have been synthesized to enhance selectivity towards the kappa-opioid receptor, providing insights into pain modulation mechanisms .

Alzheimer's Disease Research

The role of piperidine derivatives in Alzheimer's disease therapy is another significant area of research. Compounds similar to 4-Amino-N,N-dimethylpiperidine have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease. These compounds may improve cognitive function by enhancing cholinergic transmission .

Case Study 1: CXCR4 Modulators

A study focused on the development of small molecule modulators targeting CXCR4 utilized derivatives of piperidine to enhance drug efficacy and reduce side effects associated with existing treatments like AMD3100. The research employed virtual screening techniques to identify potent candidates, leading to the discovery of new modulators with improved pharmacokinetic profiles .

Case Study 2: Opioid Receptor Antagonism

Research on opioid receptors revealed that modifications to the piperidine structure could significantly enhance selectivity and potency at the kappa-opioid receptor. This study demonstrated that specific substitutions on the piperidine ring led to compounds with reduced side effects compared to traditional opioids, highlighting their potential for safer pain management strategies .

Comparative Data Table

Application AreaCompound TypeKey Findings
Drug DevelopmentCXCR4 ModulatorsEnhanced anti-inflammatory activity; potential in cancer therapy
NeuropharmacologyOpioid Receptor AntagonistsIncreased selectivity at kappa-opioid receptors; reduced side effects
Alzheimer's Disease ResearchAcetylcholinesterase InhibitorsImproved cognitive function in animal models

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. It can bind to active sites on enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: 3-Amino-N,N-dimethylpiperidine-1-carboxamide Dihydrochloride

  • Structure: Differs by the amino group at the 3-position instead of the 4-position.
  • Molecular Formula : C₈H₁₉Cl₂N₃O (identical to the target compound).

Piperidine Derivatives with Alternative Functional Groups

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Dihydrochloride
  • Structure: Contains an acetamide group and an aminomethyl substituent on the piperidine ring.
  • Molecular Formula : C₁₀H₂₃Cl₂N₃O.
  • Key Differences: The acetamide group increases molecular weight and may enhance lipophilicity, impacting blood-brain barrier permeability. The aminomethyl group introduces additional basicity .
4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride
  • Structure : Replaces the carboxamide with a carboximidamide group (NH₂ instead of O).
  • Molecular Formula : C₈H₁₇N₃·2HCl.
4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
  • Structure: Features a ketone (piperidin-2-one) and aminomethyl group.
  • Molecular Formula : C₇H₁₆Cl₂N₂O.

Aromatic Amine Derivatives

4-Amino-N,N-dimethylaniline Derivatives
  • Example: 4-Amino-N,N-dimethylbenzenesulfonamide.
  • Structure: Aromatic sulfonamide with dimethylamino group.
  • Molecular Formula : C₈H₁₂N₂O₂S.
  • Key Differences : Sulfonamides are more acidic (pKa ~10) compared to carboxamides (pKa ~15–20), influencing ionization and membrane permeability. Applications include antimicrobial research .
4-Amino-N,N-diethylaniline Dihydrochloride
  • Structure : Diethyl substituents instead of dimethyl.
  • Molecular Formula : C₁₀H₁₈Cl₂N₂.

Physicochemical Data

Compound Molecular Weight (g/mol) Functional Groups Solubility (HCl Salt)
Target Compound 244.17 Carboxamide, dimethylamino High
3-Amino isomer 244.17 Carboxamide, 3-amino Moderate
4-(Aminomethyl)piperidine carboximidamide 155.24 (+HCl) Carboximidamide, aminomethyl High
4-Amino-N,N-dimethylbenzenesulfonamide 200.26 Sulfonamide, dimethylamino Moderate

Biological Activity

4-Amino-N,N-dimethylpiperidine-1-carboxamide; dihydrochloride (commonly referred to as DMPCA) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DMPCA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DMPCA has the molecular formula C8H16N2O2HClC_8H_{16}N_2O\cdot 2HCl. The compound features a piperidine ring with an amino group and a carboxamide functional group, which contribute to its reactivity and interaction with biological systems. The dihydrochloride form enhances its solubility, facilitating its use in laboratory settings.

The biological activity of DMPCA is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group participates in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects such as:

  • Enzyme Inhibition : DMPCA may act as an inhibitor by binding to active sites or allosteric sites on enzymes, thereby modulating their activity.
  • Receptor Modulation : It has potential as an agonist or antagonist in receptor binding studies, influencing downstream signaling pathways.

Anticancer Properties

DMPCA has been investigated for its anticancer properties. Research indicates that compounds similar to DMPCA exhibit moderate to significant growth inhibitory activities against various cancer cell lines. For instance, studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cells through mechanisms involving cytochrome C levels and activation of intrinsic apoptotic pathways .

Enzyme Interaction Studies

DMPCA's ability to interact with specific enzymes makes it a candidate for further pharmacological exploration. Its binding affinity to enzymes can help elucidate its mechanism of action and potential therapeutic applications. For example, it has been studied for its inhibitory effects on cholinesterase and monoamine oxidase B, both of which are relevant in neurodegenerative disease contexts .

Case Studies

  • Growth Inhibition in Leukemia Cells : A study highlighted that certain piperidine derivatives showed significant growth inhibition against cultured L1210 leukemia cells . This suggests that DMPCA or its analogs may possess similar properties worth exploring further.
  • Antiproliferative Effects : In vitro assessments revealed that compounds with structural similarities to DMPCA demonstrated antiproliferative action against various cancer cell lines, indicating potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
4-Amino-N,N-dimethylpiperidine-1-carboxamideAnticancer activity, enzyme inhibitionServes as a precursor in drug development
N,N-Dimethylpiperidine-4-carboxamideModerate growth inhibition against cancer cellsUsed in enzyme interaction studies
4-(Dimethylamino)-N-phenyl-2H-1-benzothiopyran-3-carboxamideInvestigated for various pharmacological activitiesSignificant structural differences affecting activity

Q & A

Q. What are the established synthetic routes for 4-amino-N,N-dimethylpiperidine-1-carboxamide dihydrochloride, and what critical reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and subsequent acid treatment. A typical route involves reacting a halogenated precursor (e.g., 4-chloronitrobenzene) with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by reduction of the nitro group to an amine. The dihydrochloride salt is formed by treating the free base with concentrated HCl . Key factors affecting yield include:
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require controlled cooling to avoid side reactions.
  • pH : Alkaline conditions favor nucleophilic substitution, while acidic conditions stabilize the final dihydrochloride form.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity .

Q. How do environmental factors (pH, temperature) impact the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability is highly pH-dependent. In aqueous solutions, the compound should be stored at pH 3–5 (adjusted with HCl) to prevent decomposition. Elevated temperatures (>40°C) accelerate degradation, as evidenced by HPLC monitoring showing >10% loss of purity after 72 hours at 50°C. For long-term storage, lyophilized powders are stable at –20°C for ≥12 months .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation. Seek medical attention if irritation persists .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in a chemical-resistant container, and dispose as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic substitution and redox reactions?

  • Methodological Answer : The piperidine carboxamide moiety participates in:
  • Nucleophilic Substitution : The tertiary amine reacts with electrophiles (e.g., alkyl halides) via an SN2 mechanism in polar aprotic solvents (DMF/DMSO). Steric hindrance from the dimethyl groups slows reactivity compared to unsubstituted analogs .
  • Redox Reactions : The amino group can be oxidized to nitroso derivatives using H₂O₂/Cu(II) catalysts, while the carboxamide resists reduction under mild conditions (e.g., NaBH₄) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinctive signals include the dimethylamino group (δ 2.2–2.4 ppm, singlet) and piperidine carboxamide (δ 3.5–4.0 ppm, multiplet). Coupling constants (J = 10–12 Hz) confirm chair conformation in the piperidine ring .
  • X-ray Crystallography : Resolves stereochemistry; e.g., a related compound (N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) showed a planar carboxamide group and axial methyl substituent (COD entry 2230670) .
  • IR Spectroscopy : Carboxamide C=O stretch at ~1650 cm⁻¹ confirms hydrogen-bonding interactions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions. For example:
  • Receptor Binding : Variations in buffer pH (7.4 vs. 6.8) alter ionization of the amino group, affecting affinity. Validate using isothermal titration calorimetry (ITC) under standardized conditions .
  • Cellular Uptake : Conflicting EC₅₀ values may reflect differences in cell membrane permeability. Use LC-MS/MS to quantify intracellular concentrations .

Q. What computational and experimental strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Lipinski’s Rule Compliance : LogP <5 (calculated 2.8) and molecular weight 292.2 g/mol suggest oral bioavailability. Adjust via substituent modification (e.g., fluorination) to enhance metabolic stability .
  • Solubility Enhancement : Co-crystallization with succinic acid improves aqueous solubility (from 0.5 mg/mL to 12 mg/mL) without altering bioactivity .

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